3-phenethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(2-phenylethyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound featuring a quinazoline core, a trifluoromethyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenylethyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as CF3SO2Na.
Construction of the Oxadiazole Ring: This can be done via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group.
Reduction: Reduction reactions can occur at the oxadiazole ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO4 and H2O2.
Reduction: Reducing agents such as LiAlH4 and NaBH4 are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution could introduce various functional groups at the trifluoromethyl site .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, the compound’s potential as a pharmacophore is being investigated. Its ability to interact with various biological targets makes it a candidate for drug development .
Medicine
Medicinally, the compound is being studied for its potential therapeutic effects. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs .
Industry
In industry, the compound’s unique properties make it useful in the development of new materials, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 3-(2-phenylethyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl Ketones: These compounds share the trifluoromethyl group but differ in their core structure.
Oxadiazole Derivatives: Compounds with an oxadiazole ring but different substituents.
Uniqueness
What sets 3-(2-phenylethyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione apart is its combination of a quinazoline core, a trifluoromethyl group, and an oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C26H19F3N4O3 |
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Molecular Weight |
492.4 g/mol |
IUPAC Name |
3-(2-phenylethyl)-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H19F3N4O3/c27-26(28,29)19-10-6-9-18(15-19)23-30-22(36-31-23)16-33-21-12-5-4-11-20(21)24(34)32(25(33)35)14-13-17-7-2-1-3-8-17/h1-12,15H,13-14,16H2 |
InChI Key |
GZVZIGHYVOODPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Origin of Product |
United States |
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